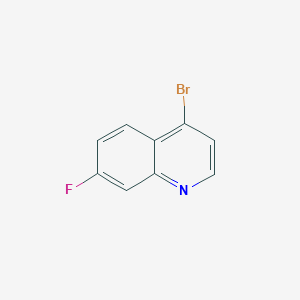

4-Bromo-7-fluoroquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemistry. bohrium.comnih.gov Its importance is multifaceted, spanning from its presence in natural products to its extensive use as a synthetic building block and its central role in the development of therapeutic agents. bohrium.comnih.govnumberanalytics.comnih.govbenthamdirect.comresearchgate.netrsc.orgorientjchem.orgresearchgate.netdntb.gov.ua

The quinoline motif is a recurring structural feature in a variety of natural products, particularly in a class of compounds known as alkaloids. nih.govtandfonline.comfrontiersin.orglongdom.org Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. longdom.org A classic example is quinine, an alkaloid isolated from the bark of the Cinchona tree, which has been used for centuries to treat malaria. nih.govlongdom.org Other notable quinoline alkaloids include camptothecin, a potent antitumor agent isolated from the bark and stem of Camptotheca acuminata, and various alkaloids from the Dictamnus and Skimmia species, some of which exhibit sedative and anticonvulsant properties. rsc.orgnih.gov The natural occurrence of these bioactive quinoline alkaloids has long served as an inspiration for chemical synthesis and drug discovery programs. tandfonline.comfrontiersin.org

Beyond its natural origins, the quinoline nucleus is a versatile and fundamental building block in synthetic organic chemistry. numberanalytics.combohrium.com Its aromatic and heterocyclic nature allows for a wide range of chemical transformations. numberanalytics.com The presence of the nitrogen atom influences the reactivity of the ring system, making it susceptible to various reactions such as electrophilic substitution (typically at the 5- and 8-positions) and nucleophilic substitution (at the 2- and 4-positions). numberanalytics.comnumberanalytics.com Furthermore, the quinoline scaffold can be readily functionalized through metal-catalyzed cross-coupling reactions, enabling the attachment of diverse molecular fragments. numberanalytics.com This synthetic tractability makes quinoline and its derivatives invaluable starting materials for the construction of more complex molecules, including other heterocyclic systems, and for the creation of libraries of compounds for screening purposes. bohrium.comrsc.org

The quinoline scaffold is of paramount importance in the fields of drug discovery and medicinal chemistry. bohrium.comnih.govnih.govbenthamdirect.comresearchgate.netrsc.orgorientjchem.orgresearchgate.netdntb.gov.ua Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties. bohrium.comnih.govbenthamdirect.comresearchgate.netrsc.org The well-known antimalarial drug chloroquine (B1663885) is a synthetic quinoline derivative. numberanalytics.com The development of fluoroquinolones, such as ciprofloxacin, marked a significant advancement in antibacterial therapy. rsc.org In oncology, beyond the natural product camptothecin, numerous synthetic quinoline-based compounds have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the disruption of cell migration and the inhibition of angiogenesis. bohrium.comnih.govrsc.org The ability to readily modify the quinoline structure allows medicinal chemists to systematically explore structure-activity relationships, optimizing the potency and properties of potential drug candidates. nih.gov

Academic Context of Halogenation in Quinoline Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline scaffold is a common and impactful strategy in chemical research. researchgate.netresearchgate.netdntb.gov.uasmolecule.com Halogenation can significantly alter the physicochemical and biological properties of the parent quinoline molecule.

The incorporation of halogen atoms into the quinoline ring can have a profound effect on its biological activity. dntb.gov.uasmolecule.com Halogens can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. orientjchem.org The position and nature of the halogen substituent are critical. For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring is known to enhance the antibacterial activity of certain compounds. orientjchem.org Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets like proteins and enzymes. From a synthetic standpoint, halogen atoms serve as versatile handles for further structural modifications. smolecule.com

Halogenated quinolines, such as 4-Bromo-7-fluoroquinoline, are strategically important precursors in organic synthesis. dntb.gov.uarsc.orgaablocks.com The carbon-halogen bond can be readily transformed into other functional groups through various chemical reactions. A prime example is the use of halogenated quinolines in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.comaablocks.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of more complex quinoline derivatives. The ability to selectively introduce different functional groups at specific positions on the quinoline ring, facilitated by the presence of a halogen atom, is a cornerstone of modern synthetic chemistry and drug discovery. nih.gov

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is not extensively available in the provided search results, some of its fundamental properties can be inferred from available data for this and related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | sigmaaldrich.comechemi.com |

| Molecular Weight | 226.05 g/mol | sigmaaldrich.com |

| Appearance | Solid / Powder or liquid | sigmaaldrich.comechemi.com |

| Boiling Point | 299.7±20.0 °C at 760 mmHg | echemi.com |

| InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 1070879-29-6 | echemi.com |

Research Applications of Halogenated Quinolines

The provided search results indicate that halogenated quinolines are investigated for a variety of research applications, primarily in medicinal chemistry and materials science. For example, some halogenated quinolines are explored for their potential as antibacterial and anticancer agents. smolecule.com They also serve as intermediates in the synthesis of other complex molecules. smolecule.com

Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines like this compound typically involves multi-step processes. These often begin with the construction of the core quinoline structure, followed by the introduction of the desired halogen atoms at specific positions through halogenation reactions. smolecule.comcymitquimica.com The conditions for these reactions, such as temperature and the choice of solvent and reagents, are carefully controlled to achieve the desired product with high purity and yield. nih.gov

Research Focus on this compound within Halogenated Quinoline Derivatives

Within the extensive family of halogenated quinolines, this compound (CAS No. 1070879-29-6) has emerged as a compound of specific interest. echemi.combldpharm.com Its structure is characterized by a bromine atom at the 4-position and a fluorine atom at the 7-position of the quinoline core. This particular arrangement of halogens provides a unique combination of reactivity and electronic properties, making it a valuable building block in synthetic chemistry and a point of focus for creating more complex functional molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various research contexts.

| Property | Value | Source(s) |

| CAS Number | 1070879-29-6 | echemi.combldpharm.comepa.gov |

| Molecular Formula | C₉H₅BrFN | echemi.comsigmaaldrich.com |

| Molecular Weight | 226.05 g/mol | echemi.comsigmaaldrich.com |

| Appearance | Solid, powder, or liquid | echemi.comsigmaaldrich.com |

| Boiling Point | 299.7 ± 20.0 °C at 760 mmHg | echemi.com |

| InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N | echemi.comsigmaaldrich.com |

| XLogP3 | 3.1 | echemi.com |

Synthesis

The synthesis of halogenated quinolines can be achieved through various established and modern chemical methodologies. While specific, detailed procedures for this compound are often proprietary or published in specialized literature, general synthetic strategies for this class of compounds include:

Classical Methods: The Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, is a traditional method for creating the quinoline core. echemi.com Modifications of this and other cyclization reactions are used to introduce the desired halogen substituents.

Modern Cyclization Techniques: Research has focused on methods like the halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides to produce 2-halogenated quinolines. oup.com

Functionalization of Pre-existing Cores: A common approach involves starting with a pre-formed fluoroquinoline and regioselectively introducing a bromine atom. Palladium-catalyzed reactions and other advanced methods have greatly improved the efficiency and selectivity of these transformations. researchgate.net

Patented Methods: A patented process describes the synthesis of substituted 4-bromo-2-fluoroquinolines by reacting tribromofluoromethane (B1329301) with a substituted 2-alkynyl aniline compound in the presence of an amine base and under light irradiation. google.com

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. While the raw data is found in dedicated chemical databases and the supplementary information of research articles, the primary methods used for its characterization are listed below. cymitquimica.combldpharm.com

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework and the precise location of substituents on the quinoline ring. |

| Infrared (IR) Spectroscopy | IR spectroscopy helps identify characteristic functional groups and bond vibrations within the molecule. |

| Mass Spectrometry (MS) | MS is employed to confirm the molecular weight and can provide information on the fragmentation pattern, further aiding in structural elucidation. cymitquimica.com |

| Chromatographic Methods (HPLC, UPLC) | High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are used to assess the purity of the compound. bldpharm.com |

Reactivity and Research Applications

The utility of this compound in academic research stems from its inherent reactivity, which allows it to serve as a versatile chemical intermediate. echemi.com

Reactivity: The bromine atom at the C-4 position is a key reactive site. It can be readily displaced in nucleophilic substitution reactions or participate in a variety of palladium-catalyzed cross-coupling reactions. smolecule.comresearchgate.net This allows chemists to introduce a wide array of different functional groups at this position, building molecular complexity. The fluorine atom at the C-7 position also influences the electronic nature of the ring system and is a feature of many biologically active fluoroquinolones. researchgate.net

Applications in Medicinal Chemistry: As a building block, this compound is primarily used in the synthesis of novel compounds for drug discovery. echemi.comsigmaaldrich.com The quinoline scaffold is central to many pharmaceuticals, and the specific 7-fluoro substitution pattern is a hallmark of the potent fluoroquinolone class of antibiotics. researchgate.netrsc.orgnih.gov Researchers utilize this compound to synthesize new derivatives and probe structure-activity relationships, aiming to develop new agents against various diseases, including bacterial infections and cancer. nih.govrsc.orgrsc.org

Applications in Materials Science: While specific studies on this compound in materials science are not widely detailed, related halogenated quinolines are investigated for their electronic properties. Its defined structure and potential for derivatization make it a candidate for inclusion in research aimed at developing new organic materials for electronics, such as those used in OLEDs.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBQHZQGQMDUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653680 | |

| Record name | 4-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-29-6 | |

| Record name | 4-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Medicinal Chemistry Research

Anticancer Research

The quinoline (B57606) nucleus is a well-established pharmacophore in the design of anticancer drugs. arabjchem.orgijmphs.com Numerous quinoline derivatives have been synthesized and evaluated for their potential to inhibit tumor growth through various mechanisms of action. arabjchem.org

Quinoline-based Analogs in Tumor Research

The development of quinoline-based analogs has been a fruitful area of anticancer research. arabjchem.org By modifying the basic quinoline structure, scientists aim to create compounds with improved potency, selectivity, and pharmacokinetic properties. ijmphs.com The presence of halogen substituents, such as the bromo and fluoro groups in 4-bromo-7-fluoroquinoline, can significantly influence the biological activity of the resulting analogs. These substitutions can affect factors like metabolic stability and binding interactions with therapeutic targets.

Inhibition of Tubulin Polymerization and Other Mechanisms

One of the key mechanisms by which quinoline derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. rsc.org Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis in cancer cells. rsc.org Several quinoline-containing compounds have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site. ekb.eg For example, certain hybridized quinoline derivatives have demonstrated considerable tubulin polymerization inhibitory activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Beyond tubulin inhibition, quinoline-based anticancer agents can act through other mechanisms as well. These include the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. ekb.eg The versatile nature of the quinoline scaffold allows for the design of molecules that can target a variety of cancer-related proteins.

Hybrid Compound Design and Evaluation

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity. nih.gov This approach aims to leverage the biological activities of the individual components to create a new compound with enhanced potency, improved selectivity, or a multi-targeted mechanism of action. nih.gov this compound is an attractive building block for the synthesis of such hybrid compounds.

Quinoline-Triazole Scaffolds

The combination of a quinoline ring with a 1,2,3-triazole moiety has emerged as a promising strategy in the design of novel therapeutic agents. rasayanjournal.co.innih.gov Triazoles are known to be metabolically stable and can act as linkers to connect the quinoline scaffold to other pharmacophoric groups. nih.gov The synthesis of these hybrids often involves "click chemistry," a set of powerful and reliable reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This methodology allows for the efficient and regioselective formation of the triazole ring, facilitating the creation of diverse libraries of quinoline-triazole conjugates for biological screening. acs.orgasianpubs.org Several quinoline-triazole hybrids have been synthesized and evaluated for their anticancer activities against various cancer cell lines. nih.govasianpubs.org

Hybridization with other Pharmacophores

The versatility of the this compound scaffold extends to its hybridization with a variety of other pharmacophores beyond triazoles. The molecular hybridization strategy is extensively used in drug design to generate novel compounds with potential anticancer activity. nih.gov For instance, the conjugation of quinolines with chalcones has been explored to create hybrids with anticancer properties. nih.govnih.gov Chalcones are a class of compounds known for their diverse biological activities, and their combination with the quinoline nucleus has yielded molecules that can inhibit tubulin polymerization, various kinases, and topoisomerases. nih.gov

Other examples of pharmacophores that have been hybridized with the quinoline core include pyrazolone, chromene, and thiazolidinone. The resulting hybrid molecules have been investigated for their cytotoxic effects on different cancer cell lines, with some derivatives showing potent activity.

Below is a table summarizing some of the research findings related to quinoline derivatives and their anticancer potential.

| Compound/Derivative Class | Target/Mechanism | Observed Activity | Cancer Cell Lines |

| Quinoline-Chalcone Hybrids | Tubulin Polymerization Inhibition | Potent anticancer potency with IC50 values at nanomolar levels. | K562 |

| Pyrazolopyrimidoquinolines | Tubulin Polymerization Inhibition, Caspase-3 Activation | Potent activity, some exceeding that of doxorubicin. | HCT116, HEPG2 |

| Quinoline-Triazole Hybrids | Fibroblast Growth Factor Receptor 1 (FGFR1) | Outstanding activity against multiple cell lines. | MCF-7, A-549, HepG2 |

| Quinoline-Amidrazone Hybrids | c-Abl Kinase Inhibition (proposed) | Strongest activity with IC50 values in the micromolar range. | A549, MCF-7 |

Computational and Advanced Analytical Studies

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the quinolone class of compounds, extensive SAR studies have delineated the roles of various substituents on the core ring system.

The biological activity of quinolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The quinolone scaffold itself is a key building block for medicinal agents with a wide spectrum of activities, including antibacterial, antiviral, antimalarial, and anticancer effects nih.gov. Modifications at different positions of the quinolone ring can dramatically alter a compound's potency, spectrum of activity, and pharmacokinetic properties rjptonline.orgnih.gov.

For fluoroquinolones, several positions on the core structure are critical for activity:

N-1 Position: Substituents at the N-1 position are crucial. A cyclopropyl (B3062369) group, as seen in ciprofloxacin, is often optimal and can improve antimicrobial activity significantly compared to an ethyl group researchgate.netnih.gov.

C-6 Position: The presence of a fluorine atom at the C-6 position is a defining feature of fluoroquinolones, generally leading to a substantial increase in antibacterial potency nih.gov. In the case of 4-bromo-7-fluoroquinoline, the fluorine is at the C-7 position, which is also known to be a key site for modulation.

C-7 Position: The substituent at the C-7 position has a profound impact on potency, spectrum, solubility, and pharmacokinetics rjptonline.orgnih.gov. Piperazinyl rings and their derivatives are the most extensively studied substituents at this position rjptonline.org. Increased bulkiness of the C-7 substituent can protect from bacterial efflux pumps, reduce the likelihood of resistance, and increase anti-anaerobic activity nih.govmdpi.com.

C-8 Position: Halogen substituents at the C-8 position, such as chlorine, have been shown to contribute to good inhibitory activity against DNA gyrase fao.org. The bromine atom at the C-4 position of this compound occupies a position adjacent to the ring nitrogen, where its steric and electronic properties can similarly influence enzyme interaction.

The table below summarizes the general influence of key substituents on the activity of the quinolone core.

| Position | Common Substituent | Influence on Biological Activity |

| N-1 | Cyclopropyl, Ethyl | Affects overall potency and enzyme interaction researchgate.netnih.gov. |

| C-6 | Fluorine | Characteristically increases antibacterial activity nih.gov. |

| C-7 | Piperazinyl ring, Bulky groups | Greatly influences potency, spectrum, pharmacokinetics, and resistance profiles rjptonline.orgnih.govmdpi.com. |

| C-8 | Halogen (e.g., Chlorine) | Can enhance inhibitory activity against target enzymes like DNA gyrase fao.org. |

Structural modifications to the quinolone scaffold directly correlate with changes in therapeutic properties. The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV nih.govnih.gov. These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA damage and cell death nih.govyoutube.com.

The substituents at various positions influence how the molecule interacts with this enzyme-DNA complex.

The C-7 substituent is considered to be in a position that directly interacts with the DNA gyrase enzyme nih.gov. Changes at this position can alter target preference and potency mdpi.com.

The combination of a fluorine at C-6 and a piperazinyl ring at C-7, along with a cyclopropyl group at N-1 (as in ciprofloxacin), was found to increase the potency of DNA gyrase inhibition nearly 200-fold relative to the parent compound, nalidixic acid nih.gov.

The planar configuration of the molecule, affected by substituents at positions like C-5 and C-8, is also important for potent antimicrobial activity researchgate.net.

These established correlations provide a framework for predicting the therapeutic potential of novel derivatives like this compound. The presence of fluorine at C-7 and bromine at C-4 suggests that this molecule could serve as a valuable intermediate for developing agents with modulated enzyme inhibitory activity.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational tools used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme. These methods provide critical insights into the binding characteristics and potential mechanisms of action for compounds like this compound.

For quinolone derivatives, the primary biological targets are the bacterial enzymes DNA gyrase and topoisomerase IV nih.gov. Molecular docking studies are frequently employed to understand the interactions between novel fluoroquinolones and these enzymes nih.govresearchgate.net.

The process involves creating a computational model of the target enzyme's binding site. The quinolone derivative is then virtually "docked" into this site to predict its preferred binding orientation and affinity. Studies have shown that fluoroquinolones typically bind to a complex formed between the enzyme and bacterial DNA nih.govyoutube.com. The quinolone molecule wedges itself between base pairs at the site of DNA cleavage, interacting with conserved amino acid residues in the enzyme nih.gov.

In the context of this compound, docking studies would predict how the bromo and fluoro substituents contribute to this binding.

The fluorine atom at C-7 can form favorable interactions within the binding pocket, enhancing affinity.

The bromine atom at C-4 would be analyzed for its potential steric and electronic contributions, which could influence the molecule's orientation and the strength of its interaction with the target.

Docking studies on related compounds have successfully correlated predicted binding affinities with observed in vitro antibacterial activity, demonstrating the predictive power of this approach researchgate.netnih.gov.

Molecular docking provides a static picture of the binding pose, which is crucial for understanding the mechanism of enzyme inhibition. Fluoroquinolones inhibit their target enzymes by stabilizing the enzyme-DNA complex, which in turn leads to double-strand breaks in the DNA that are lethal to the bacterium nih.govyoutube.com.

Docking simulations help to visualize the specific molecular interactions that lead to this stabilization. These interactions can include:

Hydrogen Bonding: Interactions between the quinolone and the amino acid residues of the enzyme or the DNA bases.

Hydrophobic Interactions: Favorable placement of nonpolar parts of the molecule within hydrophobic pockets of the enzyme.

Coordination Bonds: Chelation of a magnesium ion that is often present in the active site nih.gov.

By analyzing the docked complex of a compound like this compound with DNA gyrase, researchers can hypothesize its specific inhibitory mechanism. For instance, the simulations might reveal that the bromine atom forms a halogen bond with a specific residue in the enzyme, contributing to a stronger, more stable complex and thus more potent inhibition. This detailed understanding is invaluable for the rational design of more effective enzyme inhibitors mdpi.com.

In Silico Pharmacokinetics Prediction

In silico pharmacokinetic prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles, thereby reducing the high attrition rates of drug candidates researchgate.netsciensage.info.

For derivatives of this compound, various ADME parameters can be predicted using software platforms like SwissADME, ADMET Predictor, or SimCYP nih.govnih.gov. These tools use the chemical structure of a compound to calculate key physicochemical properties that influence its pharmacokinetic behavior.

Key predicted properties often include:

Lipophilicity (LogP): Affects absorption and distribution. An optimal LogP value (typically < 5) is desirable for good oral bioavailability researchgate.net.

Water Solubility: Crucial for absorption and formulation.

Molecular Weight: Compounds with a molecular weight of less than 500 Daltons are more likely to be orally active, according to Lipinski's Rule of Five researchgate.net.

Hydrogen Bond Donors and Acceptors: These influence solubility and membrane permeability.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound is likely to enter the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions.

Quantitative Structure-Pharmacokinetic Relationship (QSPkR) models have been developed specifically for fluoroquinolones nih.gov. These studies have shown, for example, that substituents at the C-7 position can significantly influence the area under the curve (AUC), a measure of total drug exposure nih.gov. A small volume and large polarizability and surface area of the C-7 substituent tend to contribute to a larger AUC nih.gov.

The table below presents a hypothetical in silico ADME prediction for the parent compound, this compound, based on generally accepted principles.

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | 226.05 g/mol | Complies with Lipinski's rules (MW < 500), suggesting potential for good oral absorption researchgate.net. |

| LogP (Octanol/Water) | ~2.5 - 3.5 (Estimated) | Within the optimal range for oral bioavailability (LogP < 5) researchgate.net. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 (N and F atoms) | Favorable for membrane permeability (HBA < 10) researchgate.net. |

| Oral Bioavailability | Predicted to be good | Based on compliance with key physicochemical parameters. |

| Blood-Brain Barrier | Unlikely to cross | The polar nature of the quinolone core generally limits CNS penetration. |

These in silico predictions serve as an essential screening tool, allowing chemists to prioritize the synthesis of derivatives of this compound that are most likely to possess desirable pharmacokinetic properties for further development researchgate.netsciensage.info.

Spectroscopic Characterization in Research (e.g., NMR, MS, IR)

The detailed experimental spectroscopic characterization of this compound is not extensively documented in publicly available scientific literature. Spectroscopic data is crucial for the unequivocal identification and structural elucidation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental ¹H and ¹³C NMR data for this compound are not readily available, general principles of NMR spectroscopy allow for the prediction of its spectral features.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals in the aromatic region for the protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns would be influenced by the positions of the bromine and fluorine substituents. The fluorine atom, being highly electronegative, would exert a notable effect on the chemical shifts of adjacent protons, and proton-fluorine coupling (J-coupling) would likely be observed.

Similarly, in a ¹³C NMR spectrum, nine distinct carbon signals would be anticipated. The carbon atoms bonded to or in proximity to the bromine and fluorine atoms would exhibit characteristic chemical shifts. The carbon attached to the fluorine atom would show a large one-bond carbon-fluorine coupling constant, a key feature in the ¹³C NMR of organofluorine compounds.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₅BrFN), the expected monoisotopic mass is approximately 224.959 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by two mass units (M and M+2). While experimental data is not available, predicted mass spectrometry data for the isomeric compound 4-bromo-7-fluoroisoquinoline (B2421035) shows expected adducts that give an indication of the types of ions that might be observed uni.lu.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring.

C=C and C=N stretching vibrations within the quinoline ring system.

C-F and C-Br stretching vibrations.

Crystallographic Analysis of Related Compounds

While the specific crystal structure of this compound has not been reported, analysis of closely related halogenated quinoline derivatives provides valuable insights into the molecular geometry and intermolecular interactions that could be expected for this compound.

Crystallographic studies on compounds such as 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate and (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one reveal key structural features of the quinoline ring system when substituted with halogens.

A study on 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate showed that the quinoline ring system is essentially planar nih.gov. The crystal structure is stabilized by a network of hydrogen bonds and C-H⋯F interactions, highlighting the role of the fluorine atom in directing the solid-state packing nih.gov.

In the case of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, the crystal structure was determined to be triclinic researchgate.net. This analysis provided precise bond lengths and angles for the substituted quinoline core.

The table below summarizes the crystallographic data for these related compounds, offering a comparative view of their structural parameters.

| Parameter | 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate nih.gov | (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one researchgate.net |

|---|---|---|

| Chemical Formula | C₁₆H₁₁ClFN₃·H₂O | C₁₉H₁₄ClFN₂O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 3.7795(2) | 8.9893(3) |

| b (Å) | 15.4188(11) | 9.5324(3) |

| c (Å) | 24.8576(16) | 10.1917(4) |

| α (°) | 90 | 95.1780(10) |

| β (°) | 90.286(4) | 96.5320(1) |

| γ (°) | 90 | 116.3930(10) |

| Volume (ų) | 1448.57(16) | 767.42(5) |

| Z | 4 | 2 |

Future Directions and Research Perspectives for 4 Bromo 7 Fluoroquinoline

The strategic importance of the quinoline (B57606) scaffold in medicinal chemistry continues to drive research into novel derivatives like 4-bromo-7-fluoroquinoline. The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, offers a tantalizing platform for the development of new therapeutic agents. Future research is poised to expand on its potential through advancements in synthetic chemistry, exploration of novel biological applications, sophisticated computational modeling, and the adoption of sustainable manufacturing processes.

常见问题

Q. What are the optimal synthetic routes for preparing 4-Bromo-7-fluoroquinoline with high purity?

Methodological Answer: Synthesis typically involves halogenation and fluorination of quinoline precursors. For example:

- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C for regioselective bromination at the 4-position .

- Fluorination : Employ fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine at the 7-position .

- Purification : Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Monitor progress via TLC or HPLC .

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to verify substitution patterns (e.g., bromine at C4, fluorine at C7). Look for coupling constants in aromatic regions .

- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion peaks (CHBrFN) and isotopic patterns for bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized halogen waste services .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to fluoroquinolone controls .

- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK293) to assess IC values. Include positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : Bromine at C4 acts as a leaving group for Pd-catalyzed coupling with amines. Fluorine at C7 stabilizes intermediates via electron-withdrawing effects, accelerating oxidative addition .

- DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in Suzuki-Miyaura couplings .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

Q. What computational strategies predict the binding affinity of this compound to bacterial topoisomerases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Fluorine at C7 enhances hydrogen bonding with Ser84 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of quinoline-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Meta-Analysis : Use PRISMA guidelines to systematically compare studies. For example, discrepancies in MIC values may arise from:

- Strain variability (e.g., ATCC vs. clinical isolates) .

- Solvent effects (DMSO vs. saline) .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI) and report 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。